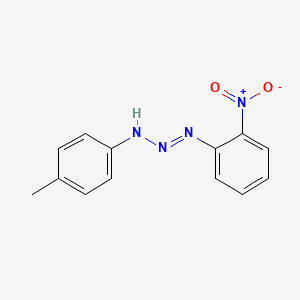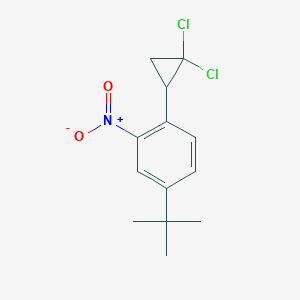![molecular formula C16H13ClF3NOS B4889055 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a member of the amide family and is synthesized through a specific method.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide involves the inhibition of the FAAH enzyme. This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting this enzyme, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several biochemical and physiological effects. It has been shown to have an analgesic effect, as well as anti-inflammatory and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic applications in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments is its specificity for the FAAH enzyme. This allows for more accurate investigation of the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
将来の方向性
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders. Another direction is the investigation of its potential as a tool for the study of endocannabinoid signaling pathways. Further research is needed to fully understand the potential of this compound in various scientific applications.
In conclusion, 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various scientific applications.
合成法
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized through a specific method. This method involves the reaction of 4-chlorothiophenol with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-aminopropanenitrile to yield 2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications. It is commonly used as a pharmacological tool to investigate the role of various receptors and enzymes in the body. It has been shown to have an inhibitory effect on the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which can have various physiological effects.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPOOKKBMBWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)

![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)
